![molecular formula C15H16O4 B192454 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy- CAS No. 38409-28-8](/img/structure/B192454.png)
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-
Overview
Description
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy- is a chemical compound commonly known as DMOG. It is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of prolyl hydroxylase enzymes.
Scientific Research Applications
Potential Cardiovascular Therapeutic Activities
The benzopyran-based compound, closely related to 2H-1-Benzopyran-2-one, has been identified as a potential potassium-channel opener with cardiovascular therapeutic activities. This was elucidated in a study focusing on the compound's molecular structure and its interactions with other molecules, highlighting its relevance in cardiovascular therapy (Yoon, Yoo, & Shin, 1998).
Cytotoxic Effects Against Cancer Cell Lines
Another study identified benzopyran derivatives exhibiting significant cytotoxic effects against human cancer cell lines. This suggests potential applications in cancer treatment, where these compounds could be utilized for their antitumor properties (Kiem et al., 2005).
Synthesis and Medicinal Chemistry
Several studies have focused on the synthesis of benzopyran derivatives, indicating their importance in medicinal chemistry. These compounds, including derivatives of 2H-1-Benzopyran-2-one, have been synthesized for various applications, such as potential antitubercular agents (Termentzi et al., 2010) and as part of antimicrobial and anticoccidial activity research (Georgiadis, 1976).
Potassium Channel Activators
Benzopyran derivatives have been synthesized for testing as potassium channel activators. This research is significant for understanding the role of these compounds in modulating potassium channels, which are critical in various physiological processes (Thompson, Doggrell, & Hoberg, 2003).
properties
IUPAC Name |
6-[(3,3-dimethyloxiran-2-yl)methyl]-7-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2)13(19-15)7-10-6-9-4-5-14(16)18-12(9)8-11(10)17-3/h4-6,8,13H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVCRZHZQXYDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346473 | |
Record name | 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38409-28-8 | |
Record name | 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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